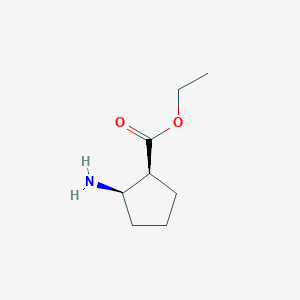

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

-

Biotechnological Applications of Alcohol Dehydrogenases

- Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

- The microbial diastereoselective reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethyl-ethyl ester to (1S,2R)-CADE was performed using Rhodococcus, Brevibacterium, and Hansenula strains .

- The results showed that ADHs have various catalytic advantages, but their widespread application is still restricted due to their commercial availability and the low aqueous solubility of the substrates .

-

Schiff Bases and Their Metal Complexes

- Schiff bases, a class of organic compounds, carry the imine or azomethine (>C=N–) functional group . They played an influencing role in the development of coordination chemistry and were a key point in the development of inorganic, bioinorganic chemistry and optical materials .

- The ability of Schiff base ligands to form stable metal complexes with a wide range of transition and other metal ions makes them extremely useful .

- The industries’ applications, such as the food industry, agrochemical industry, dye industry, analytical chemistry, catalysis, energy storage, environmental, chemo-sensing, bio-sensing, and biomedical applications of novel Schiff bases and their metal complexes were elaborated .

-

Ursolic Acid-Based 1,2,4-Triazolo[1,5-a]pyrimidines Derivatives

- Two series of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives were synthesized and screened for their anti-inflammatory activity .

- The effects of different concentrations of the compounds on the secretion of nitric oxide (NO) and inflammatory cytokines were evaluated using LPS-induced inflammatory response in RAW 264.7 macrophages in vitro .

-

Thermophysical Property Datafile for Process Simulators

-

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

-

Quantum Tools for IR Spectra Interpretation

-

Biocatalytic Asymmetric Synthesis

- The compound could be used in the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester . This is a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir . The synthesis involves the use of a newly isolated Sphingomonas aquatilis as a whole cell biocatalyst .

-

Thermophysical Property Datafile for Process Simulators

-

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

-

Quantum Tools for IR Spectra Interpretation

-

Biocatalytic Asymmetric Synthesis

- The compound could be used in the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester . This is a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir . The synthesis involves the use of a newly isolated Sphingomonas aquatilis as a whole cell biocatalyst .

-

Chemical Structure Analysis

properties

IUPAC Name |

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.